1-(Aminomethyl)cyclopropanamine is a cyclopropane derivative with significant relevance in organic chemistry and medicinal applications. This compound features an aminomethyl group attached to a cyclopropane ring, making it a valuable building block in the synthesis of various pharmaceuticals and bioactive compounds.
1-(Aminomethyl)cyclopropanamine can be synthesized through several chemical pathways, primarily involving cyclization reactions and functional group transformations. It is derived from precursors such as 1-(aminomethyl)cyclopropane carboxylic acid and its derivatives, which are often utilized in laboratory settings for further synthetic applications.
This compound is classified as a cyclic amine due to the presence of a nitrogen atom within a cyclic structure. It is also categorized under amino acids and their derivatives, given its functional groups that resemble those found in amino acids.
The synthesis of 1-(aminomethyl)cyclopropanamine can be achieved through various methods, including:
For example, one method involves using ethyl nitroacetate and 1,2-dihaloethane as starting materials. The reaction proceeds through hydrocarbonylation cyclization, followed by nitroreduction and carboxyl hydrolysis to produce high-purity 1-(aminomethyl)cyclopropanamine . Reaction conditions typically require specific solvents (e.g., methanol or ethanol), temperatures (ranging from 15°C to 120°C), and catalysts (such as sodium hydroxide or potassium hydroxide) to optimize yields.
The molecular structure of 1-(aminomethyl)cyclopropanamine consists of a cyclopropane ring with an aminomethyl group (-CH2NH2) attached. This configuration contributes to its unique chemical properties and reactivity.
1-(Aminomethyl)cyclopropanamine participates in various chemical reactions typical of amines:
In synthetic applications, this compound may be involved in forming β-lactams through cycloaddition reactions. The presence of the cyclopropane moiety enhances the reactivity towards electrophilic centers, making it suitable for creating diverse pharmaceutical compounds .
The mechanism by which 1-(aminomethyl)cyclopropanamine exerts its effects is primarily related to its interactions with biological targets:
1-(Aminomethyl)cyclopropanamine has several scientific uses:
The compound's versatility and reactivity make it an important subject of study in organic chemistry and medicinal research.
The core structure of 1-(aminomethyl)cyclopropanamine consists of a cyclopropane ring with two distinct amine attachments:
Table 1: Key Structural Analogues and Their Pharmacological Roles
Compound Name | Structural Variation | Target/Application | Key Property |
---|---|---|---|
trans-2-Phenylcyclopropylamine | Amino group trans to phenyl substituent | LSD1 inhibition, MAO inhibition | Mechanism-based enzyme inactivation |
2-Fluorocyclopropylamine | Fluorine adjacent to amine | BACE1 inhibition | Enhanced metabolic stability, reduced pKa |
N-(Cyclopropyl)thiophene carboxamide | Cyclopropylamine as amide substituent | Anticancer agents | Conformational constraint in binding |
1-Aminocyclopropanecarboxylic acid | Carboxyl group replacing aminomethyl | Plant growth regulator, NMDA modulation | Bioisostere for glutamic acid |
GSK2879552 | Cyclopropylamine linked to tetrahydroisoquinoline | LSD1 inhibitor (clinical phase) | Selective epigenetic modulation |
Structural analogues achieve pharmacological differentiation through:
Table 2: Physicochemical Comparison of Select Derivatives
Parameter | 1-(Aminomethyl)cyclopropanamine | trans-2-Phenylcyclopropylamine | 2,2-Difluorocyclopropylamine |
---|---|---|---|
Molecular Weight | 86.14 g/mol | 133.19 g/mol | 107.10 g/mol |
logP (calc.) | -1.2 | 1.05 | -0.3 |
pKa (amine 1/amine 2) | 10.2 / 9.8 | 9.9 (ring amine) | 8.1 (ring amine) |
TPSA | 52.5 Ų | 26.0 Ų | 26.0 Ų |
H-bond donors | 2 | 1 | 1 |
The therapeutic application of cyclopropanamine derivatives evolved through distinct phases:
Table 3: Evolution of Key Cyclopropanamine Therapeutics
Period | Representative Compound | Therapeutic Target | Design Innovation |
---|---|---|---|
1960s | Tranylcypromine | MAO-A/MAO-B | First therapeutically used cyclopropylamine |
2000s | 2-Fluorocyclopropylamine | BACE1, SSAO | Fluorination for metabolic/pKₐ modulation |
2010s | GSK2879552 | LSD1 (epigenetic) | Covalent inhibition via FAD adduct formation |
2020s | Aminomethyl-dioxoisoindoline-quinoline hybrids | Antimalarials (PfDHFR) | Molecular hybridization for multi-target action |
1-(Aminomethyl)cyclopropanamine serves as a multipurpose scaffold in rational drug design through three principal strategies:
A. Conformational Constraint for Target Selectivity
The cyclopropane ring enforces:
B. Molecular Hybridization Platform
The bifunctional nature facilitates covalent linkage of pharmacophores:
Table 4: Strategic Derivatization Pathways and Applications
Derivatization Approach | Example Structure | Biological Activity | Advantage Over Linear Analogues |
---|---|---|---|
Direct ring substitution | 2-Fluoro-1-aminomethylcyclopropane | BACE1 inhibition (IC₅₀ 0.39 μM) | 5-fold ↑ brain penetration (Cb,u/Cp,u) |
Amide coupling | N-cyclopropyl-5-ethylthiophene-3-carboxamide | Anticancer (tubulin polymerization inhibition) | 3-fold ↑ metabolic stability (t₁/₂ 120 min) |
Reductive amination | LSD1 inhibitors (e.g., GSK2879552) | Covalent LSD1 inhibition (IC₅₀ 0.013 μM) | 100x ↓ CYP2D6 inhibition (KI > 50 μM) |
Sulfonamide formation | WDR5 protein-protein interaction inhibitors | Epigenetic modulation of MYC | ↑ Aqueous solubility (logS -2.1 vs. -3.9) |
C. Physicochemical Property Optimization
The scaffold modulates drug-like properties:
Synthetic accessibility via Kulinkovich reaction (cyclopropanation of nitriles with Grignard reagents) or reductive amination of cyclopropanone equivalents enables diverse derivatization [2] [6]. Current research explores cyclopropylamine integration into:
Compound List: Cyclopropylamine Derivatives Discussed
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1